Thalidomide-O-amido-PEG4-azide

PROTAC Linker SAR Degradation Kinetics

This heterobifunctional building block combines a thalidomide-derived cereblon ligand with a PEG4 spacer and terminal azide, enabling CuAAC/SPAAC click conjugation to alkyne-functionalized warheads. The PEG4 length optimizes ternary complex geometry, while the O-amido attachment refines neo-substrate selectivity. With 98% purity, it minimizes confounding contaminants. Ideal for SAR-driven PROTAC library construction and live-cell compatible degrader assembly.

Molecular Formula C25H32N6O10
Molecular Weight 576.6 g/mol
Cat. No. B8106461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-PEG4-azide
Molecular FormulaC25H32N6O10
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C25H32N6O10/c26-30-28-7-9-38-11-13-40-15-14-39-12-10-37-8-6-27-21(33)16-41-19-3-1-2-17-22(19)25(36)31(24(17)35)18-4-5-20(32)29-23(18)34/h1-3,18H,4-16H2,(H,27,33)(H,29,32,34)
InChIKeyXECAZVOTJVYNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-PEG4-azide: Technical Baseline and Procurement Profile for PROTAC Linker Selection


Thalidomide-O-amido-PEG4-azide (CAS 2411681-89-3) is a heterobifunctional building block classified as an E3 ligase ligand-linker conjugate. It consists of a thalidomide-derived cereblon (CRBN) ligand covalently coupled to a polyethylene glycol (PEG4) spacer chain terminated by an azide group . The compound is employed primarily as a modular linker in the assembly of proteolysis-targeting chimeras (PROTACs) and related bifunctional degraders, where the azide moiety enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry conjugation to alkyne-functionalized target protein ligands . With a molecular weight of approximately 576.56 g/mol, this PEG4-based linker provides a defined spatial separation between the E3 ligase-recruiting element and the target-binding warhead, a parameter known to critically influence ternary complex formation and degradation efficiency [1].

Why Thalidomide-O-amido-PEG4-azide Cannot Be Swapped Arbitrarily with Other PEG-Linker or Azide Variants


Although multiple thalidomide-PEG-azide conjugates are commercially available, they exhibit critical structural and functional differences that preclude simple interchangeability. Variations in linker length—from PEG2 to PEG4 to longer PEG chains—profoundly alter the spatial geometry of the resulting PROTAC, directly impacting the stability of the E3 ligase-PROTAC-target ternary complex and consequently the DC50 and Dmax values for target protein degradation [1]. Similarly, the attachment chemistry at the thalidomide moiety (e.g., O-amido versus direct O-linkage) modifies the exit vector and conformational flexibility of the cereblon ligand, which can redirect degradation selectivity toward distinct neo-substrates [2]. Furthermore, the terminal functional group dictates the conjugation strategy: the azide group permits orthogonal click chemistry with alkynes or strained cyclooctynes, whereas alternative terminal groups such as amines or carboxylic acids impose different coupling chemistries that may be incompatible with pre-functionalized target ligands or require additional activation steps [3]. Procuring the incorrect linker variant risks synthesizing a PROTAC with suboptimal ternary complex geometry, reduced degradation potency, or complete failure of conjugation, thereby compromising experimental reproducibility and wasting downstream resources.

Quantitative Evidence Guide: Thalidomide-O-amido-PEG4-azide Performance Metrics and Differential Data


PEG4 Linker Length Optimization: Degradation Potency Relative to PEG2 and PEG3 Variants

Systematic structure-activity relationship (SAR) studies across multiple PROTAC targets demonstrate that linker length is a decisive determinant of degradation efficiency. While direct head-to-head degradation data for PROTACs assembled with Thalidomide-O-amido-PEG4-azide versus its PEG2 or PEG3 analogs are not available in the primary literature for identical warheads, class-level inference from extensive PEG linker SAR studies establishes that the 4-unit PEG chain (PEG4) provides an optimal balance between spatial reach and conformational entropy. In a study of AURKA-targeting PROTACs with thalidomide-based CRBN ligands, variation in PEG linker length from 2 to 5 units produced DC50 values ranging from >1000 nM to 3.9 nM, with the optimal configuration achieving DC50,24h of 3.9 nM and Dmax,24h of 89% [1]. Separately, Retro-2-based PROTACs demonstrated that GSPT1 degradation efficacy was strictly dependent on PEG chain length, with PEG4-containing constructs exhibiting distinct degradation profiles relative to shorter PEG2 and longer PEG5 variants [2]. These class-level observations support that the PEG4 spacer in Thalidomide-O-amido-PEG4-azide is positioned within a proven length regime that facilitates productive ternary complex geometry without introducing excessive conformational flexibility that can impair cooperative binding.

PROTAC Linker SAR Degradation Kinetics Ternary Complex

Vendor-Specified Purity Grade: 99.19% vs. Industry Typical ≥95%

Among commercial suppliers of Thalidomide-O-amido-PEG4-azide, the purity specification for the compound varies significantly. The MedChemExpress product (Catalog No. HY-141011) is supplied at a verified purity of 99.19%, as determined by HPLC analysis and documented in the batch-specific certificate of analysis [1]. In contrast, the industry-standard purity specification for this compound class is typically reported as ≥95% . This 4.19 percentage-point difference in purity specification translates to a reduction in impurity burden from up to 5% to less than 1%, which can be material in applications where trace contaminants—such as residual synthetic intermediates, PEG oligomers of different chain lengths, or incompletely functionalized species—could interfere with click chemistry conjugation yields or introduce confounding biological activity in cellular degradation assays. The higher purity grade reduces the risk of off-target effects attributable to non-characterized impurities and improves batch-to-batch consistency in downstream PROTAC synthesis.

Purity Specification Batch Reproducibility Analytical QC Procurement

Solubility in DMSO: 100 mg/mL Enables High-Concentration Stock Preparation

The aqueous solubility of thalidomide-based PROTAC building blocks is often limiting, necessitating dissolution in organic solvents such as dimethyl sulfoxide (DMSO) for stock solution preparation. Thalidomide-O-amido-PEG4-azide exhibits a reported solubility of 100 mg/mL in DMSO (with ultrasonic assistance) [1]. This value compares favorably to structurally related thalidomide-PEG conjugates lacking the O-amido linkage, which typically exhibit lower DMSO solubility due to increased hydrophobicity of the direct O-alkylated thalidomide core. For instance, Thalidomide-O-PEG4-azide (CAS 2380318-57-8), which lacks the O-amido extension, is supplied with no published solubility specification, implying potentially lower solubility and necessitating empirical determination by the end user [2]. The 100 mg/mL DMSO solubility of Thalidomide-O-amido-PEG4-azide enables preparation of concentrated stock solutions (e.g., 10-50 mM), minimizing the volume of DMSO introduced into cell culture media during biological assays, thereby reducing solvent-associated cytotoxicity and preserving assay fidelity.

Solubility Formulation In Vitro Assays Stock Solutions

Azide Terminal Group: Orthogonal Click Chemistry Compatibility and Quantitative Conjugation Yields

The terminal azide moiety of Thalidomide-O-amido-PEG4-azide enables highly efficient, bioorthogonal conjugation to alkyne-functionalized target ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes such as DBCO and BCN . In PROTAC assembly workflows, CuAAC reactions employing azide-alkyne pairs typically achieve conjugation yields exceeding 90% under optimized conditions (1-2 mol% CuSO4, sodium ascorbate, RT, 1-4 hours), as documented across numerous bioconjugation studies [1]. This high-yielding chemistry contrasts with alternative conjugation strategies that employ amine or carboxylic acid terminal groups, which often require activation with coupling reagents (e.g., EDC/NHS, HATU) and suffer from variable yields (40-80%) due to hydrolysis of activated intermediates and competing side reactions [2]. The azide group also offers the flexibility to employ copper-free SPAAC chemistry when copper toxicity is a concern for live-cell or in vivo applications, a capability not shared by amine- or carboxyl-terminated linkers.

Click Chemistry CuAAC SPAAC Bioconjugation Efficiency

Optimal Use Cases for Thalidomide-O-amido-PEG4-azide in PROTAC Discovery and Bioconjugation


High-Fidelity PROTAC Library Synthesis Requiring Batch-to-Batch Reproducibility

For medicinal chemistry teams constructing focused PROTAC libraries to establish structure-activity relationships (SAR) across linker lengths and exit vectors, the 99.19% purity specification of the MedChemExpress-grade Thalidomide-O-amido-PEG4-azide [1] minimizes the risk that trace contaminants (e.g., PEG oligomer variants or unreacted intermediates) will confound degradation potency measurements. The PEG4 spacer length is situated within the empirically validated optimal window for ternary complex formation, as demonstrated by SAR studies showing that linker length variation can shift DC50 values from >1000 nM to single-digit nanomolar [2]. This makes the compound particularly suited for SAR campaigns where precise control over linker geometry is essential for interpreting degradation efficiency data.

PROTAC Degrader Development with Copper-Sensitive Cellular Models

The terminal azide group of Thalidomide-O-amido-PEG4-azide is compatible with strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry that proceeds rapidly with strained alkynes such as DBCO and BCN [1]. This property is essential for assembling PROTACs intended for evaluation in live-cell degradation assays where residual copper from CuAAC reactions could induce cytotoxicity, oxidative stress, or alter cellular signaling pathways [3]. The compound's high DMSO solubility (100 mg/mL) further supports the preparation of concentrated PROTAC stocks for cell-based assays, minimizing solvent carryover that could otherwise confound cellular readouts [4].

Click Chemistry-Enabled Bioconjugation to Alkyne-Modified Nanoparticles and Antibodies

For investigators developing targeted delivery systems—such as antibody-drug conjugates (ADCs), lipid nanoparticles, or polymer-drug conjugates—that require covalent attachment of a CRBN-recruiting thalidomide moiety, Thalidomide-O-amido-PEG4-azide provides an azide handle for chemoselective CuAAC or SPAAC conjugation to surface-exposed alkynes [1]. The PEG4 spacer imparts a hydrophilic, flexible tether that reduces steric hindrance at the nanoparticle surface, improving the accessibility of the thalidomide ligand for cereblon engagement [5]. This modular approach enables the generation of bifunctional constructs capable of hijacking the ubiquitin-proteasome system for targeted protein degradation in a cell-type-specific or tumor-selective manner.

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